

The Multifaceted Biological Activities of 1-Acetylisatin and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetylisatin

Cat. No.: B1195845

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The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, **1-acetylisatin**, an N-acetylated form of isatin, and its derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the biological activities of **1-acetylisatin** and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

1-Acetylisatin and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

Quantitative Anticancer Data

The anticancer efficacy of various **1-acetylisatin** derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented below.

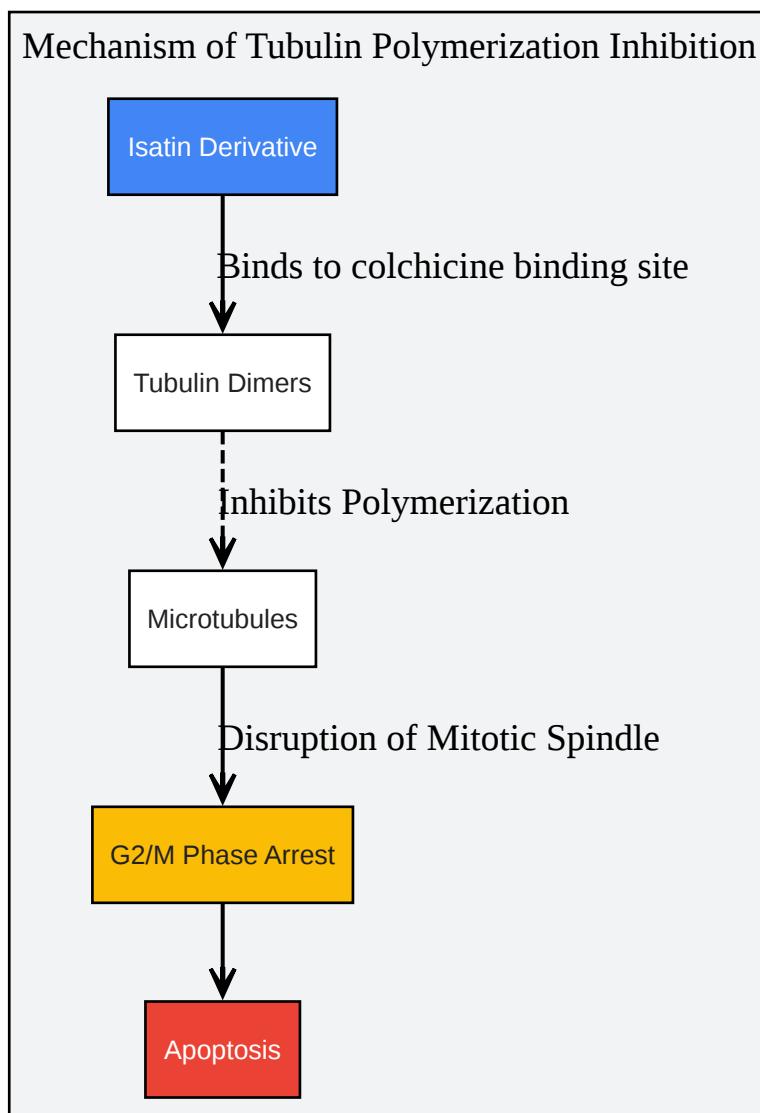
Compound	Derivative Type	Cancer Cell Line	IC50 (μM)	Reference
1	5,7-dibromo-N-benzylisatin derivative	HT29 (Colon)	~1	[1]
2	5,7-dibromo-N-benzylisatin derivative	MCF-7 (Breast)	~1	[1]
3	Isatin-coumarin hybrid	HCT-116 (Colon)	1.2	[2]
4	3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)	Various	4–13	[3]
5	Triazole-tethered isatin-coumarin hybrid	Prostate, Breast	~1–5	[4]
6	Isatin-pomalidomide hybrid	U266B1 (Multiple Myeloma)	2.5	[5]
7	Isatin-pomalidomide hybrid	RPMI8226 (Multiple Myeloma)	6.7	[5]
8	1H-1,2,3-triazole-tethered 3-benzylidene-isatin hybrid	DU145 (Prostate)	3.7	[5]
9	Isatin-inspired α,β-unsaturated ketone	NCI-H460 (Lung)	3.2	[5]

10	Isatin-inspired α,β-unsaturated ketone	BGC-823 (Gastric)	3.6	[5]
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Mechanisms of Anticancer Action

The anticancer effects of **1-acetylisatin** derivatives are mediated through various mechanisms, primarily by inducing apoptosis and inhibiting key cellular machinery required for cancer cell proliferation.

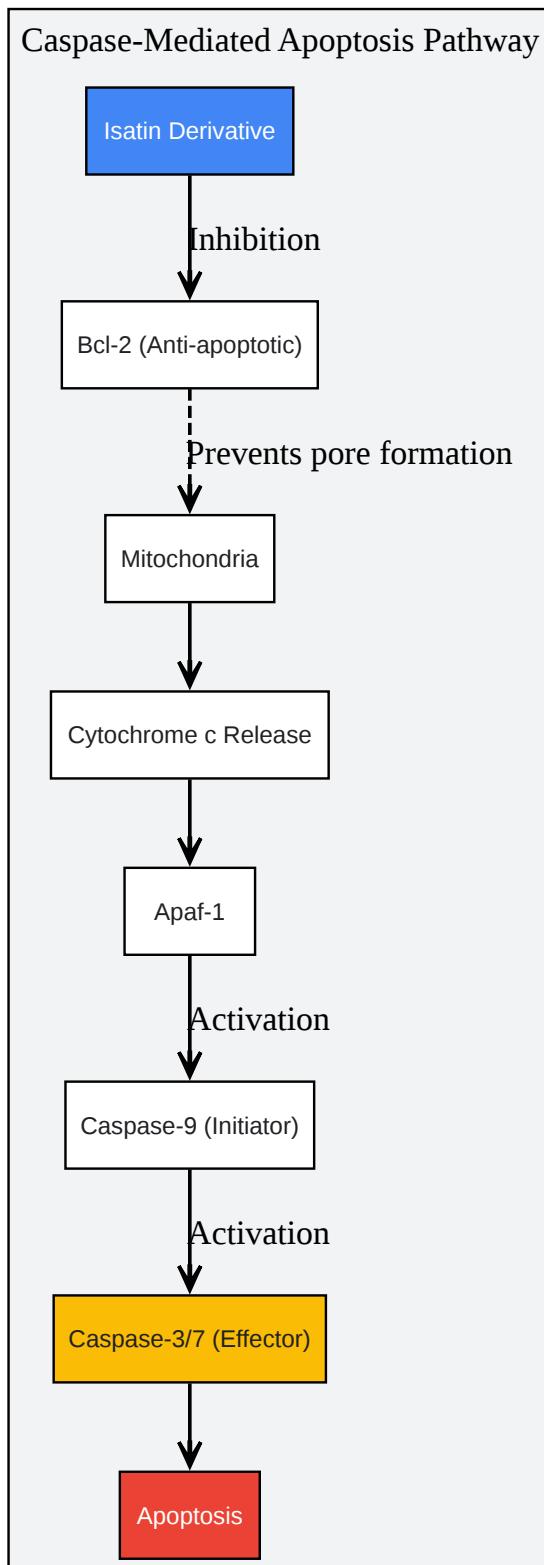
Several isatin derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] By disrupting microtubule dynamics, these compounds arrest the cell cycle at the G2/M phase, leading to apoptotic cell death.[3]

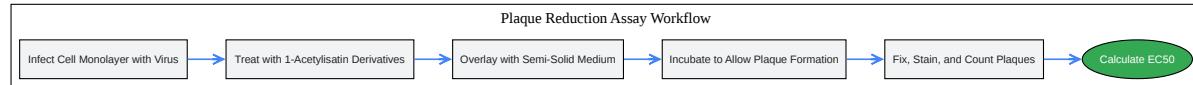
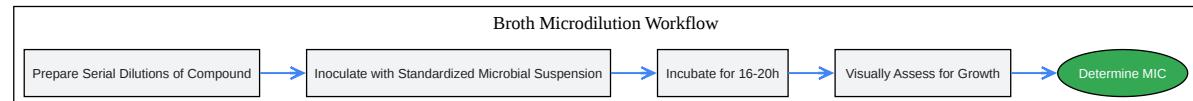
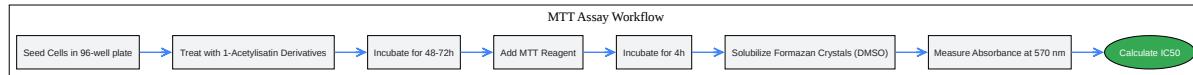


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Inhibition of tubulin polymerization by isatin derivatives.

Isatin derivatives have been shown to induce apoptosis by activating the caspase cascade.^[3] ^[4] This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the inhibition of anti-apoptotic proteins like Bcl-2 and the subsequent activation of effector caspases such as caspase-3 and caspase-7, leading to programmed cell death.^{[4][6]}





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